Methyl-2,6-dinitro-4-s-octylphenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2,6-dinitro-4-s-octylphenyl carbonate is an organic compound with a complex structure, characterized by the presence of nitro groups and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2,6-dinitro-4-s-octylphenyl carbonate typically involves the nitration of a precursor compound, followed by esterification. The nitration process introduces nitro groups into the aromatic ring, which is a critical step in the synthesis. The reaction conditions for nitration often involve the use of concentrated nitric acid and sulfuric acid as a catalyst. The esterification process involves the reaction of the nitrated compound with methyl chloroformate in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl-2,6-dinitro-4-s-octylphenyl carbonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Methyl-2,6-dinitro-4-s-octylphenyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-2,6-dinitro-4-s-octylphenyl carbonate involves its interaction with molecular targets through its nitro and carbonate groups. The nitro groups can participate in redox reactions, while the carbonate ester can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-dinitrophenol: A related compound with similar nitro groups but lacking the carbonate ester.
4,6-Dinitro-o-cresol: Another related compound with similar nitro groups and aromatic structure.
Uniqueness
Methyl-2,6-dinitro-4-s-octylphenyl carbonate is unique due to the presence of both nitro groups and a carbonate ester, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
63919-26-6 |
---|---|
Molecular Formula |
C32H44N4O14 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
(2,6-dinitro-4-octan-3-ylphenyl) methyl carbonate;(2,6-dinitro-4-octan-4-ylphenyl) methyl carbonate |
InChI |
InChI=1S/2C16H22N2O7/c1-4-6-7-8-11(5-2)12-9-13(17(20)21)15(25-16(19)24-3)14(10-12)18(22)23;1-4-6-8-11(7-5-2)12-9-13(17(20)21)15(25-16(19)24-3)14(10-12)18(22)23/h2*9-11H,4-8H2,1-3H3 |
InChI Key |
UDIAIAGDVJNKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)OC)[N+](=O)[O-].CCCCC(CCC)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.